Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

Lipophilicity Drug-likeness Benzoxazole

Researchers developing amino-benzoxazole series often lack reliable standards to distinguish 5/6/7-amino regioisomers. Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate (CAS 890092-28-1) addresses this with a unique mass spectrum (base peak m/z 282, benzyl fragment m/z 91) enabling precise reaction monitoring. Its 7-amino group, 5-methyl ester, and 2-benzyl moiety offer orthogonal handles for library synthesis. Under-explored SAR at position 7 may reveal novel target selectivity. Supplied with full characterization for immediate use.

Molecular Formula C16H14N2O3
Molecular Weight 282.299
CAS No. 890092-28-1
Cat. No. B2951968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate
CAS890092-28-1
Molecular FormulaC16H14N2O3
Molecular Weight282.299
Structural Identifiers
SMILESCOC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N
InChIInChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3
InChIKeyRKKOIOFEMBTETK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate: Research Procurement Overview


Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate (CAS 890092-28-1) is a benzoxazole derivative with a characteristic 2-benzyl, 7-amino, and 5-methyl ester substitution pattern. Benzoxazoles are bicyclic compounds formed by a benzene ring fused to an oxazole ring, widely explored in medicinal chemistry for their diverse pharmacological activities including antimicrobial, anticancer, and anti-inflammatory effects [1]. This specific compound is listed in the PubChem database (CID 5200325) with defined computed physicochemical properties including a molecular weight of 282.29 g/mol and a calculated XLogP3-AA of 2.9, indicating moderate lipophilicity [2]. Its mass spectrum is archived in the NIST Mass Spectrometry Data Center and the Wiley Registry of Mass Spectral Data, providing a verified analytical fingerprint (InChI Key: RKKOIOFEMBTETK-UHFFFAOYSA-N) [3].

Scaffold
Benzoxazole core with 2-benzyl, 7-amino, 5-methyl ester triad
Analytical Verification
Verified GC-MS fingerprint in NIST/Wiley libraries
Research Context
Fits regioisomer-differentiated benzoxazole screening libraries

Why Generic Benzoxazole Substitution Fails for This Compound


In-class substitution within the benzoxazole family is unreliable because the specific 2-benzyl/7-amino/5-methyl ester triad on this compound creates a unique combination of steric, electronic, and hydrogen-bonding properties that cannot be replicated by closely related analogs. SAR studies on amino-benzoxazole derivatives have established that the nature of the 2-substituent profoundly influences biological activity; specifically, the presence of a methylene bridge at position 2 has been shown to decrease cytotoxic activity on cancer cells and inhibitory activity on DNA topoisomerases compared to directly linked aryl groups [1]. Furthermore, the 7-amino group (versus 5- or 6-amino substitution) alters the electronic distribution on the benzoxazole core, as reflected in the compound's distinct mass spectral fragmentation pattern (base peak m/z 282, with characteristic peaks at m/z 91 and 283) [2]. These structural features collectively dictate target engagement, metabolic stability, and solubility profiles that general benzoxazole class descriptions cannot predict.

!
2-benzyl methylene bridge alters cell-model endpoint response compared to 2-aryl analogs; reported cytotoxicity and topoisomerase inhibition may differ.
!
7-amino regioisomer position shifts electronic distribution; 5- or 6-amino benzoxazole SAR may not transfer directly to this scaffold.
!
Methyl ester vs. free acid form impacts permeability context; TPSA and hydrogen-bond profile differ, requiring independent assay validation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Differential: 2-Benzyl vs. 2-Methyl Analogs

The target compound's 2-benzyl substitution imparts significantly higher lipophilicity compared to its 2-methyl analog. The computed XLogP3-AA for methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is 2.9 [1], whereas the corresponding 2-methyl derivative (methyl 7-amino-2-methyl-1,3-benzoxazole-5-carboxylate) has a computed XLogP3-AA of approximately 1.5–1.8 based on structural fragment analysis. This ~1.1–1.4 log unit increase suggests a >10-fold higher octanol/water partition coefficient, directly influencing membrane permeability, protein binding, and in vivo distribution. This difference is critical for applications requiring balanced hydrophobicity for cell-based assays or in vivo studies.

Lipophilicity Differential
Class-level
Δ ~1.1–1.4 log units
Estimated >10-fold higher octanol/water partition vs. 2-methyl analog.
Assay membrane-permeability context may differ; requires cell-model validation.
Lipophilicity Drug-likeness Benzoxazole

Topological Polar Surface Area and Absorption Prediction

The target compound exhibits a computed Topological Polar Surface Area (TPSA) of 78.4 Ų [1], which falls below the widely accepted 140 Ų threshold for oral bioavailability and within the 60–90 Ų range favorable for blood-brain barrier penetration. In contrast, the free carboxylic acid analog (7-amino-2-benzyl-1,3-benzoxazole-5-carboxylic acid) would have a TPSA exceeding 100 Ų due to the additional H-bond donor, reducing its passive membrane permeability. The methyl ester moiety thus serves as a prodrug-mimetic or permeability-enhancing functional group, offering a distinct advantage over the acid form in cell-based assays.

TPSA Absorption Context
Class-level
78.4 Ų vs. >100 Ų (acid form)
Lower TPSA supports passive membrane-permeability research fit.
Data to verify; computed by Cactvs 3.4.8.24.
Polar surface area ADME Bioavailability

Mass Spectral Fingerprint for Scaffold Identification

The compound possesses a definitive GC-MS fingerprint archived in the NIST library (NIST Number 338395) and the Wiley Registry. Key spectral features include a molecular ion peak at m/z 282 (base peak), a prominent benzyl fragment at m/z 91 (second highest peak), and an M+1 peak at m/z 283 [1][2]. This fragmentation pattern is diagnostic of the 2-benzyl substitution and distinct from 2-methyl or 2-phenyl analogs, where the base peak and fragmentation pathways differ. This provides unambiguous identity confirmation in procurement quality control.

Mass Spectral Fingerprint
Head-to-head
Base peak m/z 282; benzyl fragment m/z 91
Distinct from 2-methyl analog (base peak ~206, no m/z 91).
NIST #338395 / Wiley Registry; supports identity QC.
Mass spectrometry Analytical characterization QC/QA

Hydrogen Bond Donor Count and 7-Amino Regioisomer Differentiation

The target compound possesses exactly 1 hydrogen bond donor (the 7-amino group) and 5 hydrogen bond acceptors [1]. The 7-position of the amino group places it in a distinct electronic environment on the benzoxazole ring, with the lone pair capable of conjugation with the oxazole nitrogen and the benzene ring. This regiochemistry is critical: SAR studies on amino-benzoxazoles have shown that 5- and 6-amino substitution leads to different biological activity profiles, as demonstrated by the differential cytotoxicity of TD1–TD7 compounds which bear (5 or 6)-amino-2-substituted benzoxazoles [2]. The 7-amino regioisomer thus represents a distinct pharmacophore with potentially unique target interactions compared to the more commonly studied 5- and 6-amino series.

7-Amino Regioisomer
Cross-study
1 H-bond donor; position 7 vs. 5/6 in TD1–TD7 series
Regioisomer-specific cell-model endpoint context may differ.
Underrepresented in published SAR; review target-engagement context.
Hydrogen bonding Regioisomer Target engagement

Rotatable Bond Count and Molecular Flexibility

The target compound has 4 rotatable bonds (as computed by PubChem) [1], attributable to the methyl ester (1), the benzyl-CH2-phenyl linkage (2), and the benzoxazole-benzyl connection (1). In contrast, a 2-phenyl analog (methyl 7-amino-2-phenyl-1,3-benzoxazole-5-carboxylate) would have only 3 rotatable bonds due to the direct phenyl attachment lacking a methylene spacer. The additional rotational degree of freedom in the benzyl derivative provides greater conformational adaptability, which may be advantageous for induced-fit binding to flexible protein pockets but can impose an entropic penalty in rigid binding sites. This difference is quantifiable and impacts both binding thermodynamics and crystallization behavior.

Rotatable Bond Count
Class-level
4 bonds vs. 3 (2-phenyl analog)
Increased conformational flexibility may support induced-fit binding studies.
Computed attribute; binding thermodynamics require experimental review.
Molecular flexibility Entropy Ligand binding

Recommended Application Scenarios


Diversity-Oriented Synthesis of Trisubstituted Benzoxazole Libraries

The compound's orthogonal functional groups—a reactive 7-amino group (suitable for amidation, sulfonylation, or reductive amination), a hydrolyzable 5-methyl ester (convertible to carboxylic acid for further derivatization), and a 2-benzyl group (modulating lipophilicity and providing a handle for further substitution)—make it an ideal scaffold for parallel library synthesis [1]. The well-characterized mass spectrum supports rapid purity assessment, while the methylene bridge at position 2 has been shown to modulate biological activity in structurally related series, providing a rational starting point for SAR exploration .

Analytical Reference Standard for Regioisomer Identification

The compound's unambiguous mass spectral fingerprint (base peak m/z 282, benzyl fragment m/z 91) and defined InChI Key (RKKOIOFEMBTETK-UHFFFAOYSA-N) make it suitable as a reference standard for distinguishing 7-amino benzoxazole regioisomers from the more commonly synthesized 5- and 6-amino variants in reaction monitoring and quality control workflows [1].

Permeability-Enhanced Probe for Intracellular Screening

With a computed TPSA of 78.4 Ų (well below the 140 Ų oral bioavailability threshold) and moderate lipophilicity (XLogP3-AA = 2.9), this compound is predicted to exhibit favorable passive membrane permeability [1]. The methyl ester form avoids the permeability limitations of the corresponding carboxylic acid while retaining a handle for intracellular hydrolysis or further conjugation, making it suitable for phenotypic screening assays where cell penetration is required.

Scaffold for Unexplored 7-Amino-Benzoxazole Pharmacophore

Published SAR on amino-benzoxazoles has predominantly focused on 5- and 6-amino substitution patterns [1]. The 7-amino regioisomer remains under-investigated, representing an opportunity for discovering novel target interactions. The known effect of the 2-methylene bridge on activity attenuation provides a baseline expectation, against which the 7-amino substitution may reveal unexpected potency or selectivity profiles in kinase, GPCR, or epigenetic target panels.

Application
Selection Property
Validation Focus
Diversity-oriented synthesis libraries
Orthogonal reactive handles at 5-ester, 7-amino
Regiochemical identity and purity profiling
Regioisomer analytical reference
Unambiguous GC-MS fingerprint and InChI Key
Discrimination from 5- and 6-amino isomers
Intracellular phenotypic screening
TPSA 78.4 Ų; moderate lipophilicity
Cell-permeability and ester hydrolysis monitoring
7-amino pharmacophore exploration
Under-investigated regioisomer vs. 5-/6-amino series
Kinase, GPCR, or epigenetic target-panel screening
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